molecular formula C16H15NO2 B4714382 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

Cat. No. B4714382
M. Wt: 253.29 g/mol
InChI Key: WRWCGFKBQSCTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione, also known as Spiroisoquinoline, is a chemical compound with a unique structure. It is a heterocyclic compound that contains a spiro ring system, which makes it an important molecule in medicinal chemistry. Spiroisoquinoline has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline is not fully understood. However, it has been suggested that 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline may exert its pharmacological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. For example, 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has been found to inhibit the activity of DNA topoisomerase, which is an enzyme involved in DNA replication and transcription. It has also been found to bind to the benzodiazepine receptor, which is a GABA receptor subtype that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has been found to exhibit anticonvulsant activity by modulating the activity of ion channels in the brain.

Advantages and Limitations for Lab Experiments

3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple molecule to synthesize, which makes it readily available for research purposes. Additionally, 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline exhibits a broad range of pharmacological activities, which makes it a versatile molecule for drug discovery. However, one limitation of 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline is that its mechanism of action is not fully understood, which makes it challenging to design drugs based on its structure.

Future Directions

There are several future directions for research on 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline. One direction is to investigate its potential use as a chiral building block in organic synthesis. Another direction is to study its pharmacological activities in more detail to identify new therapeutic applications. Additionally, future research could focus on elucidating the mechanism of action of 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline to facilitate the design of more potent and selective drugs based on its structure.

Scientific Research Applications

3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has also been studied for its potential use as a chiral building block in organic synthesis.

properties

IUPAC Name

spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclopentane]-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-9-13-12-6-2-1-5-11(12)10-16(7-3-4-8-16)17(13)15(14)19/h1-2,5-6,9H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWCGFKBQSCTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=CC(=O)C(=O)N24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
Reactant of Route 2
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
Reactant of Route 3
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
Reactant of Route 4
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
Reactant of Route 5
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
Reactant of Route 6
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

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